6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethyl group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydronaphthalenone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the dihydronaphthalenone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving amino and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-trifluoromethyl-nicotinonitrile: This compound shares the trifluoromethyl and amino groups but has a different core structure.
5-Amino-3-(trifluoromethyl)picolinonitrile: Another similar compound with a trifluoromethyl group and an amino group, but with a picolinonitrile core.
Uniqueness
6-Amino-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in applications where specific structural features are required.
Properties
Molecular Formula |
C11H10F3NO |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10-7-2-1-3-9(16)6(7)4-5-8(10)15/h4-5H,1-3,15H2 |
InChI Key |
KUVBBSUHVOWQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(F)(F)F)N)C(=O)C1 |
Origin of Product |
United States |
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